molecular formula C22H20Cl3N3OS B2728012 2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE CAS No. 899905-76-1

2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE

Cat. No.: B2728012
CAS No.: 899905-76-1
M. Wt: 480.83
InChI Key: JNWMTFNWZMYAOZ-UHFFFAOYSA-N
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Description

2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[45]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE typically involves a multi-step process. The initial step often includes the formation of the spirocyclic core through a cyclization reaction. This is followed by the introduction of the thioether and acetamide functionalities under controlled conditions. Common reagents used in these reactions include chlorinated aromatic compounds, thiols, and acylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity.

    Substitution: Common in aromatic compounds, substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce halogen atoms or other functional groups onto the aromatic rings.

Scientific Research Applications

2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism by which 2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE exerts its effects is complex and involves multiple molecular targets and pathways. It may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE stands out due to its unique combination of functional groups and spirocyclic structure. This gives it distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl3N3OS/c23-15-6-4-14(5-7-15)20-21(28-22(27-20)10-2-1-3-11-22)30-13-19(29)26-16-8-9-17(24)18(25)12-16/h4-9,12H,1-3,10-11,13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWMTFNWZMYAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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